molecular formula C4H9NO2 B022466 L-Aminobutyric Acid-d3 CAS No. 929202-07-3

L-Aminobutyric Acid-d3

Cat. No.: B022466
CAS No.: 929202-07-3
M. Wt: 106.14 g/mol
InChI Key: QWCKQJZIFLGMSD-SRQSVDBESA-N
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Description

L-Aminobutyric Acid-d3: is a deuterated form of L-2-aminobutyric acid, where three hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and biochemical studies .

Safety and Hazards

L-Aminobutyric Acid-d3 may be harmful if inhaled, absorbed through skin, or swallowed. It may cause respiratory tract irritation, skin irritation, and eye irritation .

Biochemical Analysis

Biochemical Properties

L-Aminobutyric Acid-d3 is involved in several biochemical reactions. It is known to be a receptor antagonist .

Cellular Effects

It is known that γ-aminobutyric acid (GABA), a related compound, plays a crucial role in maintaining the balance between excitation and inhibition of neural networks . It is also involved in the regulation of growth, development, stress response, and other important activities in the life cycle of plants .

Molecular Mechanism

It is known that GABA, a related compound, is synthesized by α-decarboxylation under the action of glutamic acid decarboxylase (GAD) with glutamic acid (Glu) as substrate . This suggests that this compound may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

It is known that GABA levels were significantly lower on the epileptic side than in the contralateral side in patients on the mesial temporal lobe .

Dosage Effects in Animal Models

It is known that GABA, a related compound, has physiological and immunity functions in animals .

Metabolic Pathways

It is known that GABA, a related compound, is involved in the GABA shunt and critical enzymes involved in its synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. It is known that pregabalin, a ligand of the α2δ subunit of voltage-gated calcium channels, crosses the blood-brain barrier (BBB) in spite of its low lipophilicity. This suggests that this compound may have a similar transport and distribution mechanism .

Subcellular Localization

It is known that mRNAs are not distributed homogeneously throughout cells but are localized in specific cellular compartments .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: L-2-aminobutyric acid can undergo oxidation reactions, where it is converted to corresponding oxo acids.

    Reduction: Reduction reactions can convert L-2-aminobutyric acid to its corresponding alcohols.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products:

    Oxidation: The major products are oxo acids.

    Reduction: The major products are alcohols.

    Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.

Properties

IUPAC Name

(2S)-2-amino-4,4,4-trideuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCKQJZIFLGMSD-SRQSVDBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474892
Record name L-Aminobutyric Acid-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929202-07-3
Record name L-Aminobutyric Acid-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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